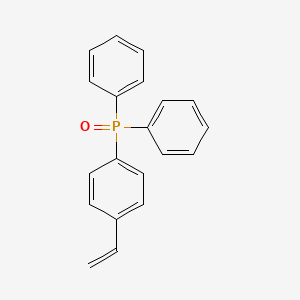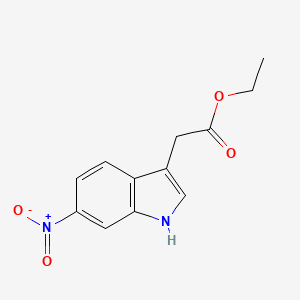
Pentanedioic acid, ethyl methyl ester
Übersicht
Beschreibung
Pentanedioic acid, ethyl methyl ester: is an organic compound with the molecular formula C8H14O4 and a molecular weight of 174.1944 . It is also known by other names such as ethyl methyl diester of pentanedioic acid, methyl ethyl glutarate, glutaric acid ethyl methyl ester, and ethyl methyl glutarate . This compound is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pentanedioic acid, ethyl methyl ester can be synthesized through the esterification of pentanedioic acid (glutaric acid) with ethanol and methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the esterification process to completion .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the ester and can be more efficient than batch processes.
Analyse Chemischer Reaktionen
Types of Reactions: Pentanedioic acid, ethyl methyl ester undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Reducing agents like LiAlH4.
Major Products Formed:
Hydrolysis: Pentanedioic acid, ethanol, and methanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Pentanedioic acid, ethyl methyl ester has various applications in scientific research, including:
Wirkmechanismus
The mechanism of action of pentanedioic acid, ethyl methyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohols, which can then participate in further biochemical reactions . The ester linkage can also be cleaved by esterases, enzymes that catalyze the hydrolysis of esters .
Vergleich Mit ähnlichen Verbindungen
Pentanedioic acid, dimethyl ester (C7H12O4): Similar structure but with two methyl ester groups instead of one ethyl and one methyl.
Butanedioic acid, ethyl methyl ester (C7H12O4): Similar structure but with one less carbon in the backbone.
Uniqueness: Pentanedioic acid, ethyl methyl ester is unique due to its specific combination of ethyl and methyl ester groups, which can influence its reactivity and interactions with other molecules. This combination can also affect its physical properties, such as solubility and boiling point, making it distinct from other similar esters .
Eigenschaften
IUPAC Name |
5-O-ethyl 1-O-methyl pentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-3-12-8(10)6-4-5-7(9)11-2/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRUNAIXGSNSTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336426 | |
| Record name | Pentanedioic acid, ethyl methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51503-30-1 | |
| Record name | Pentanedioic acid, ethyl methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-(Benzo[d][1,3]dioxol-5-yl)piperazine hydrochloride](/img/structure/B3393788.png)





